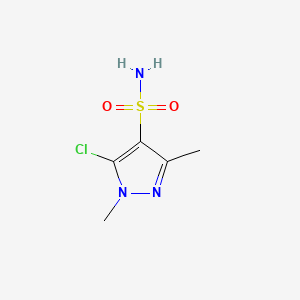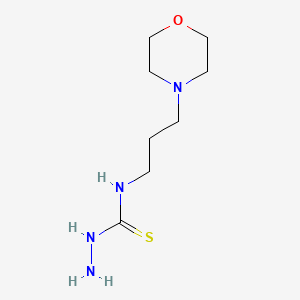
4-(3-Morpholinopropyl)-3-thiosemicarbazide
Übersicht
Beschreibung
The compound “4-(3-Morpholinopropyl)-3-thiosemicarbazide” likely contains a morpholine ring, a propyl chain, and a thiosemicarbazide group. Morpholine is a common moiety in pharmaceuticals and other biologically active compounds due to its polarity and ability to participate in hydrogen bonding . Thiosemicarbazides are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the morpholine ring and thiosemicarbazide group connected by a three-carbon propyl chain .Chemical Reactions Analysis
Thiosemicarbazides can participate in a variety of chemical reactions, often serving as precursors to heterocyclic compounds . The morpholine ring is relatively stable but can undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine ring could contribute to the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Activity
Thiosemicarbazide derivatives have been synthesized and evaluated for their antitrypanosomal activity. These compounds, including variations with morpholine and other heterocyclic derivatives, show promise in treating trypanosomal infections, highlighting their potential as antitrypanosomal agents (Pyrih et al., 2018).
Antimycotic Activity
Research has demonstrated the successful synthesis and potential antimycotic activity of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones. These compounds have shown promising results in combating fungal infections, underscoring the versatility of thiosemicarbazide derivatives in addressing various microbial threats (Wujec et al., 2004).
Anticancer Activity
Thiosemicarbazones (TSCs), including those derived from morpholine, have been identified for their diverse biological activities, notably for anti-fungal, anti-viral, and anti-cancer effects. Studies reveal that novel TSCs exhibit potent in vivo anti-tumor activity and can overcome resistance to clinically used chemotherapeutics, making them significant in the development of new cancer treatments (Serda et al., 2014).
Protein Glycosylation Inhibition
Some derivatives have been found to effectively inhibit nonenzymatic protein glycosylation, an important factor in various biochemical processes and diseases, including diabetes and aging. This indicates the potential for these compounds in therapeutic interventions aimed at controlling or mitigating glycosylation-related pathologies (Sidorova et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-amino-3-(3-morpholin-4-ylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4OS/c9-11-8(14)10-2-1-3-12-4-6-13-7-5-12/h1-7,9H2,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEOWFKHBKXPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365213 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Morpholinopropyl)-3-thiosemicarbazide | |
CAS RN |
32813-48-2 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32813-48-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
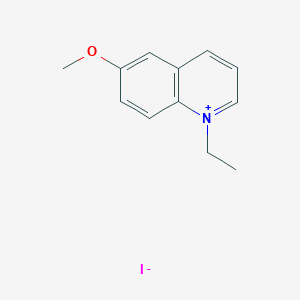
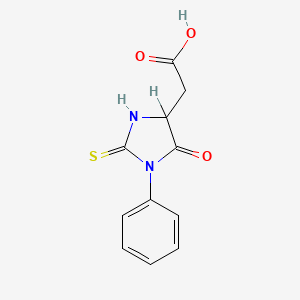
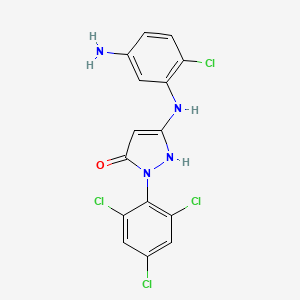
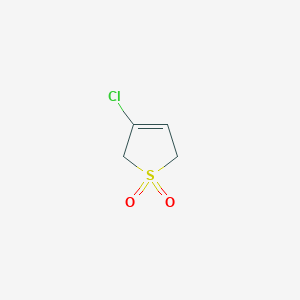
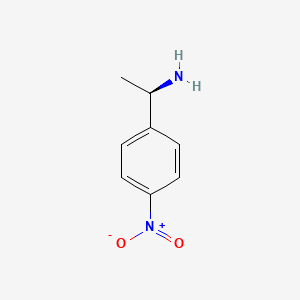
![[4-(3-Methylphenyl)phenyl]acetic acid](/img/structure/B1586019.png)
![4-[(1,1-Dimethylprop-2-ynyl)oxy]benzonitrile](/img/structure/B1586020.png)

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)


